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Compound of Interest

Compound Name: ATTO 610

Cat. No.: B12058148

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent dye ATTO
610 for Stimulated Emission Depletion (STED) microscopy and other super-resolution imaging
techniques. Detailed protocols for labeling, sample preparation, and imaging are provided to
enable researchers to achieve high-quality, high-resolution images of subcellular structures.

Introduction to ATTO 610

ATTO 610 is a red-emitting fluorescent dye that has gained prominence in super-resolution
microscopy due to its exceptional photophysical properties.[1][2][3][4][5] As a member of the
ATTO family of dyes, it is characterized by high photostability, strong absorption, and a high
fluorescence quantum yield, all of which are critical for the demanding conditions of STED
imaging.[1][2][3] Its emission in the red spectrum is also advantageous as it minimizes
autofluorescence from biological samples. ATTO 610 is available in various reactive forms,
including NHS ester, maleimide, and conjugated to phalloidin, allowing for the versatile labeling
of a wide range of biological targets such as proteins, DNA, and RNA.[1][2][3]

Photophysical Properties of ATTO 610

The performance of a fluorophore in STED microscopy is intrinsically linked to its photophysical
characteristics. ATTO 610 exhibits properties that make it an excellent candidate for super-
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resolution applications.

Property Value Reference
Excitation Maximum (Aex) 615-616 nm [11[3]
Emission Maximum (Aem) 633-634 nm [1][2]

Molar Extinction Coefficient (g) 1.5x10°Micm™?

[1]3]

Fluorescence Quantum Yield

0.70 [1][3]
(P)
Fluorescence Lifetime (1) 3.2ns [11[3]
Recommended STED

750-775 nm [6]

Depletion Laser

Experimental Protocols
Protein Labeling with ATTO 610

Successful STED imaging begins with optimal labeling of the target molecule. Below are

detailed protocols for labeling proteins using ATTO 610 NHS ester and maleimide derivatives.

This protocol is suitable for labeling proteins with primary amine groups (e.g., lysines).

Materials:

e Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

e ATTO 610 NHS ester

e Anhydrous, amine-free DMSO or DMF

e Sodium bicarbonate buffer (1 M, pH 8.3-9.0)
o Gel filtration column (e.g., Sephadex G-25)

o Phosphate-Buffered Saline (PBS), pH 7.4
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Procedure:

e Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 2-10 mg/mL.[7] If
the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.
Adjust the pH of the protein solution to 8.3-9.0 using the sodium bicarbonate buffer.[1][7]

e Prepare Dye Stock Solution: Immediately before use, dissolve the ATTO 610 NHS ester in
DMSO or DMF to a concentration of 1-10 mg/mL.[1][7]

» Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. A
common starting point is a 5-10 fold molar excess of dye to protein.

 Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from
light.

 Purification: Separate the labeled protein from unreacted dye using a gel filtration column
pre-equilibrated with PBS.[8]

This protocol is designed for labeling proteins with free sulfhydryl groups (e.g., cysteines).
Materials:

o Protein of interest (1-10 mg/mL in a degassed, thiol-free buffer like PBS, Tris, or HEPES, pH
7.0-7.5)

e ATTO 610 maleimide

e Anhydrous, amine-free DMSO or DMF

o TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
o Gel filtration column (e.g., Sephadex G-25)

o Degassed buffer (pH 7.0-7.5)

Procedure:
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o Prepare Protein Solution: Dissolve the protein in the degassed buffer.[9] If necessary, reduce
disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30
minutes at room temperature.

e Prepare Dye Stock Solution: Immediately before use, dissolve the ATTO 610 maleimide in
DMSO or DMF to a concentration of 1-10 mg/mL.[9]

o Labeling Reaction: Add the dye stock solution to the protein solution (a 10-20 fold molar
excess of dye is recommended as a starting point).

 Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C,
protected from light and under an inert gas atmosphere (e.g., nitrogen or argon).

 Purification: Remove unreacted dye using a gel filtration column pre-equilibrated with the
degassed buffer.[9]

Staining Cellular Structures for STED Microscopy

This protocol details the staining of filamentous actin in fixed cells.

Materials:

e Cells grown on #1.5 coverslips

o Paraformaldehyde (PFA), 4% in PBS

e Triton X-100, 0.1% in PBS

e Bovine Serum Albumin (BSA), 1% in PBS (Blocking Buffer)

e ATTO 610-Phalloidin stock solution (e.g., 10 uM in methanol)

e PBS

e Mounting medium suitable for STED (e.g., Mowiol or commercial STED-compatible media)
Procedure:

 Fixation: Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.
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e Washing: Wash the cells three times with PBS.
e Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes.[10]
e Washing: Wash the cells three times with PBS.

o Blocking: Block non-specific binding sites by incubating with 1% BSA in PBS for 30-60
minutes.[10]

 Staining: Dilute the ATTO 610-Phalloidin stock solution in the blocking buffer (a final
concentration of 1 Unit/ml is often recommended).[10] Incubate the cells with the staining
solution for 1 hour at room temperature in a humidified chamber, protected from light.[10]

e Washing: Wash the cells three times with PBS.

e Mounting: Mount the coverslip onto a microscope slide using a STED-compatible mounting
medium.

This protocol provides a general guideline for staining microtubules using primary and ATTO
610-conjugated secondary antibodies.

Materials:

e Cells grown on #1.5 coverslips

o Methanol, ice-cold (for fixation) or 4% PFA in PBS

e PBS

» Blocking Buffer (e.g., 1% BSA and 0.1% Triton X-100 in PBS)
e Primary antibody against tubulin

e Secondary antibody conjugated to ATTO 610

e Mounting medium for STED

Procedure:
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e Fixation: Fix cells with ice-cold methanol for 5-10 minutes at -20°C, or with 4% PFA as
described in Protocol 3.

e Washing: Wash three times with PBS.

e Blocking and Permeabilization: If using PFA fixation, permeabilize with 0.1% Triton X-100 in
PBS for 10 minutes. Block with Blocking Buffer for 1 hour at room temperature.

e Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in Blocking Buffer to the
manufacturer's recommended concentration. Incubate for 1 hour at room temperature or
overnight at 4°C.

e Washing: Wash three times with PBS.

e Secondary Antibody Incubation: Dilute the ATTO 610-conjugated secondary antibody in
Blocking Buffer. Incubate for 1 hour at room temperature, protected from light. For STED, it is
often advisable to use a higher concentration of secondary antibody (2 to 5-fold higher than
for conventional microscopy) to ensure optimal labeling density.[11]

e Washing: Wash three times with PBS.
e Mounting: Mount the coverslip using a STED-compatible mounting medium.

Data Presentation

The choice of fluorophore is critical for achieving the best possible resolution and image quality
in STED microscopy. The following table provides a qualitative comparison of ATTO 610 with
other commonly used dyes in the red spectral region for STED applications.
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L STED Relative .
Fluorophor Excitation . . Achievable
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Good
) performance
ATTO 610 615 750-775 High <50 nm .
in live-cell

imaging.

A popular
choice, but
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Alexa Fluor Moderate to photostable
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594 High than some
ATTO dyes
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STED power.
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photostability,
635 750-775 Very High <40 nm specifically
designed for
STED.

Abberior
STAR 635P
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most widely
used and
ATTO 647N 647 750-775 Very High <40 nm best-
performing
dyes for
STED.

Visualizations
Experimental Workflow for Inmunofluorescence STED
Microscopy
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Caption: Workflow for immunofluorescence staining with ATTO 610 for STED microscopy.

Logical Relationship in STED Microscopy

Excitation Laser Focus STED Depletion Beam
(Diffraction-Limited) (Donut Shape)

Depletes surrounding fluorescence

¢-----

Effective Fluorescence Area
(Super-Resolved)

Click to download full resolution via product page

Caption: Principle of resolution enhancement in STED microscopy.

Conclusion

ATTO 610 is a robust and versatile fluorescent dye that is well-suited for STED microscopy and
super-resolution imaging. Its excellent photophysical properties, combined with the availability
of various reactive forms, make it a valuable tool for high-resolution studies of a wide range of
biological structures and processes. By following the detailed protocols provided in these
application notes, researchers can effectively label their targets of interest and acquire high-
quality super-resolved images, pushing the boundaries of cellular imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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